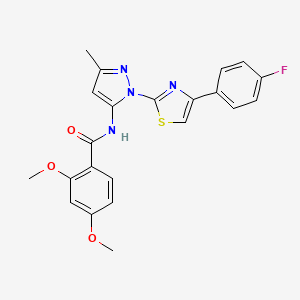

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide

Description

The compound N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide features a hybrid heterocyclic scaffold comprising a thiazole ring linked to a 4-fluorophenyl group, a 3-methylpyrazole moiety, and a 2,4-dimethoxybenzamide substituent.

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O3S/c1-13-10-20(25-21(28)17-9-8-16(29-2)11-19(17)30-3)27(26-13)22-24-18(12-31-22)14-4-6-15(23)7-5-14/h4-12H,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQASSHTAQIPCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)C3=NC(=CS3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and pharmacological implications of this compound, drawing from various research findings.

Synthesis

The synthesis of the compound involves multi-step reactions, typically starting from readily available precursors. The process includes the formation of thiazole and pyrazole moieties, which are then coupled with a dimethoxybenzamide structure. The final product is characterized using techniques such as NMR and X-ray crystallography to confirm its structure and purity.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole and thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related pyrazole compound demonstrated an IC50 value of 39.70 µM against MCF7 breast cancer cells, indicating moderate antiproliferative activity . Furthermore, thiazole derivatives have shown promising results with IC50 values ranging from 10.21 µM to 14.32 µM against MCF7 cells, suggesting that the incorporation of thiazole enhances cytotoxicity .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Caspase Activation : The compound may influence apoptotic pathways by modulating caspase activity. Studies show that certain pyrazole analogs can selectively activate caspases involved in apoptosis, leading to increased cancer cell death .

- MAPK Pathway Inhibition : The presence of specific substituents, such as methyl and fluorine groups on the pyrazole ring, has been linked to the inhibition of mitogen-activated protein kinases (MAPKs), which are crucial in cell signaling pathways related to growth and survival .

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are known for their anti-inflammatory properties. Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects in various models, potentially through inhibition of pro-inflammatory cytokines .

Neuroprotective Effects

Some studies suggest that compounds with similar structures can inhibit enzymes relevant to neurodegenerative diseases. For example, certain pyrazole derivatives have shown inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain .

Case Studies

| Study | Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|---|

| 1 | Pyrazole Analog | MCF7 | 39.70 | Anticancer |

| 2 | Thiazole Derivative | MCF7 | 10.21 | Anticancer |

| 3 | Pyrazole Derivative | AChE Inhibition | 66.37 | Neuroprotective |

Scientific Research Applications

Anti-inflammatory Effects

Research indicates that compounds with similar structural motifs exhibit notable anti-inflammatory properties. The presence of thiazole and pyrazole rings in this compound suggests potential inhibition of inflammatory pathways, particularly through the modulation of cytokine release and inhibition of inflammatory mediators. In vitro studies have demonstrated that related compounds can significantly inhibit the release of pro-inflammatory cytokines such as TNFα in macrophages, indicating their potential use in treating inflammatory diseases.

Antimicrobial Properties

The antimicrobial activity of thiazole-pyrazole derivatives has been well-documented. Studies have shown that these compounds can effectively target both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated varying degrees of effectiveness against pathogens like E. coli and Staphylococcus aureus, with mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways.

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| 10a | E. coli | 62.5 |

| 10b | S. aureus | 31.25 |

| 10c | P. mirabilis | 125 |

Anticancer Potential

The structural components of this compound may also contribute to its anticancer activity. Pyrazole derivatives have been noted for their ability to induce apoptosis and arrest the cell cycle in cancer cells. Recent studies have indicated that compounds similar to this one can inhibit specific kinases involved in tumor growth, making them promising candidates for cancer therapy .

Study on Antimicrobial Efficacy

A series of thiazole-pyrazole derivatives were synthesized and screened against common pathogens including E. coli and S. aureus. The findings revealed that specific substitutions on the pyrazole ring significantly enhanced antimicrobial potency compared to unsubstituted analogs. This study underscores the importance of structural modifications in optimizing the efficacy of antimicrobial agents.

Evaluation of Anti-inflammatory Effects

In vitro assays demonstrated that compounds targeting similar pathways exhibited significant inhibition of TNFα release in macrophages. This suggests a potential role in managing chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

Comparison with Similar Compounds

Structural Analogues

Thiazole-Pyrazole Hybrids

Compounds 4 and 5 from share a thiazole-pyrazole backbone but differ in substituents:

- Compound 4 : 4-(4-chlorophenyl)-thiazole with a triazole side chain.

- Compound 5: 4-(4-fluorophenyl)-thiazole with a triazole side chain. Both exhibit isostructural triclinic symmetry (space group P̄1) and planar molecular conformations, except for one fluorophenyl group oriented perpendicularly .

Triazole-Thiones ()

Triazole-thiones (e.g., compounds 7–9 ) feature a sulfur-containing triazole core. Key differences include:

- Functional groups : The target compound lacks a thione (C=S) group, evidenced by the absence of IR absorption at ~1250 cm⁻¹ .

- Tautomerism : Triazole-thiones exist in thione-thiol equilibria, whereas the benzamide group in the target compound offers rigidity and distinct hydrogen-bonding capabilities.

Physicochemical Properties

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves:

Thiazole ring formation : Condensation of 4-fluorophenyl thiourea with α-haloketones under reflux in ethanol .

Pyrazole coupling : Cyclocondensation of hydrazine derivatives with β-keto esters, followed by alkylation at the 3-methyl position .

Benzamide functionalization : Amide coupling using EDCI/HOBt in dimethylformamide (DMF) at 0–5°C to preserve stereochemistry .

- Critical factors : Solvent polarity (e.g., DMF vs. ethanol), temperature control (±2°C), and catalyst selection (e.g., NaOH vs. acetic acid) significantly impact purity (>95% by HPLC) and yield (60–75%) .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

- Analytical workflow :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl δ~7.2–7.8 ppm; thiazole C-2 at δ~165 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 466.12) .

- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., pyrazole-thiazole dihedral angles ~15–25°) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Screening pipeline :

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., IC₅₀ values for HeLa: 8–12 µM) .

- Anti-inflammatory activity : COX-2 inhibition assay (IC₅₀ ~5–10 µM) .

- Kinase profiling : Selectivity screening against EGFR or VEGFR2 to identify primary targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s bioactivity?

- SAR strategies :

- Thiazole modifications : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., nitro) to enhance kinase binding affinity .

- Benzamide substitution : Introduce meta-methoxy groups to improve metabolic stability (t₁/₂ increase from 2.5 to 4.8 hours in microsomal assays) .

- Pyrazole alkylation : Test bulkier substituents (e.g., isopropyl) to reduce off-target effects .

Q. How should researchers address contradictions in biological data across different assay models?

- Case example : Discrepancies in IC₅₀ values between 2D monolayer vs. 3D spheroid models (e.g., 8 µM vs. 25 µM in HeLa).

- Resolution steps :

Assay validation : Confirm compound solubility in 3D matrices (e.g., PEG-based hydrogels) .

Microenvironment analysis : Measure hypoxia (pO₂ < 5 mmHg) and nutrient gradients in spheroids via fluorescent probes .

Mechanistic studies : Compare apoptosis (Annexin V) vs. autophagy (LC3-II) pathways across models .

Q. What mechanistic studies are recommended to elucidate its mode of action in complex disease models?

- Experimental design :

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., upregulation of pro-apoptotic BAX/BIM) .

- Proteomics : SILAC-based quantification of kinase phosphorylation states (e.g., EGFR Y1068 inhibition) .

- In vivo pharmacokinetics : LC-MS/MS to track tissue distribution (Cmax: 1.2 µg/mL in plasma; brain penetration <0.1%) .

Data Contradiction Analysis

Q. Why might solubility predictions (LogP ~3.5) conflict with experimental observations in PBS?

- Root cause : Aggregation in aqueous buffers due to π-π stacking of the thiazole and benzamide moieties .

- Mitigation : Use co-solvents (e.g., 5% DMSO) or nanoformulation (liposomes: 150 nm size, PDI <0.2) .

Q. How to resolve discrepancies between computational docking scores and experimental IC₅₀ values?

- Troubleshooting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.